REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([CH:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)[CH2:5][CH2:4]1)[CH3:2].CO.ClCCl.Cl>C(O)(C)C.O>[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH2:5][CH2:4]1)[CH3:2]
|
Name
|
chloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)N1CCN(CC1)C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The protective group was removed
|
Type
|
CUSTOM
|
Details
|
A suspension resulted
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 40° C
|
Type
|
DISTILLATION
|
Details
|
The dichloromethane was distilled out in a rotary evaporator
|
Type
|
ADDITION
|
Details
|
200 ml of methanol and 30 ml of the 5-6M HCl solution in isopropanol were again added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour, during which a white suspension
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
formed with strong evolution of gas
|
Type
|
CUSTOM
|
Details
|
A mobile suspension then resulted
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with methanol and diethyl ether
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCN(CC1)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 117 mmol | |
AMOUNT: MASS | 36 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |